5,7-Dichloro-1H-indazole

Description

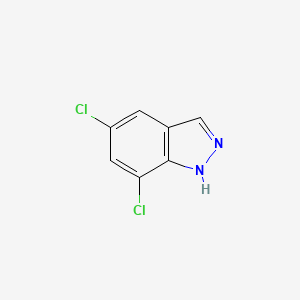

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGBPRKFNRSLBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80605310 |

Source

|

| Record name | 5,7-Dichloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50477-27-5 |

Source

|

| Record name | 5,7-Dichloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80605310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,7-Dichloro-1H-indazole: A Comprehensive Technical Guide for Researchers

For immediate release:

This technical guide provides an in-depth overview of the synthesis and characterization of 5,7-dichloro-1H-indazole, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details a proposed synthetic pathway, predicted physicochemical properties, and expected spectroscopic data to facilitate its preparation and identification in a laboratory setting.

Core Compound Properties

5,7-Dichloro-1H-indazole is a substituted indazole with the chemical formula C₇H₄Cl₂N₂. Its core physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 50477-27-5 |

| Molecular Formula | C₇H₄Cl₂N₂ |

| Molecular Weight | 187.03 g/mol |

| Melting Point | 200 °C |

| Boiling Point | 344.0 ± 22.0 °C (Predicted) |

| Density | 1.571 ± 0.06 g/cm³ (Predicted) |

| pKa | 10.74 ± 0.40 (Predicted) |

| Storage Temperature | 2-8°C |

Proposed Synthesis of 5,7-Dichloro-1H-indazole

Experimental Protocol

Step 1: N-Acetylation of 3,5-Dichloro-2-methylaniline

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichloro-2-methylaniline (1.0 eq) in chloroform.

-

Add potassium acetate (3.0 eq) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride (3.0 eq) dropwise to the stirred mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 1 hour.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

The resulting mixture containing N-(3,5-dichloro-2-methylphenyl)acetamide is typically used in the subsequent step without intermediate purification.

Step 2: Diazotization and Intramolecular Cyclization

-

To the reaction mixture from Step 1, add isopentyl nitrite (2.0 eq).

-

Heat the mixture to reflux and maintain for 4 hours. This step facilitates the formation of the diazonium salt intermediate and its subsequent intramolecular cyclization to form the indazole ring.

-

Monitor the reaction for the consumption of the starting material by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Deacetylation to 5,7-Dichloro-1H-indazole

-

Add water and tetrahydrofuran (THF) to the cooled reaction mixture from Step 2.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add lithium hydroxide (LiOH) (7.0 eq) and stir the mixture at 0 °C for 3 hours to facilitate the removal of the acetyl protecting group.

-

After deacetylation is complete, as confirmed by TLC, add water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude 5,7-dichloro-1H-indazole.

-

The crude product can be further purified by column chromatography on silica gel.

Synthesis Workflow

The proposed three-step synthesis of 5,7-dichloro-1H-indazole is illustrated in the following workflow diagram.

Caption: Proposed workflow for the synthesis of 5,7-dichloro-1H-indazole.

Characterization Data (Predicted)

The following tables provide the predicted spectroscopic data for 5,7-dichloro-1H-indazole, based on the analysis of structurally related compounds.

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | 13.0 - 13.5 | Broad Singlet | - |

| H-3 | 8.1 - 8.3 | Singlet | - |

| H-4 | 7.6 - 7.8 | Doublet | ~1.0 - 2.0 |

| H-6 | 7.2 - 7.4 | Doublet | ~1.0 - 2.0 |

Solvent: DMSO-d₆

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 135 - 137 |

| C-3a | 120 - 122 |

| C-4 | 128 - 130 |

| C-5 | 115 - 117 |

| C-6 | 121 - 123 |

| C-7 | 118 - 120 |

| C-7a | 140 - 142 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | 3100 - 3300 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1300 - 1350 |

| C-Cl Stretch | 750 - 850 |

Mass Spectrometry (MS)

| Ion | Predicted m/z Ratio |

| [M]⁺ | 186/188/190 |

| [M+H]⁺ | 187/189/191 |

Note: The isotopic pattern for two chlorine atoms will be observed.

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dichloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5,7-Dichloro-1H-indazole, a heterocyclic aromatic organic compound of interest in medicinal chemistry and drug development. This document collates available data on its fundamental properties, outlines relevant experimental protocols for their determination, and presents this information in a structured format for ease of reference and comparison.

Core Physicochemical Properties

5,7-Dichloro-1H-indazole is a substituted indazole with the chemical formula C₇H₄Cl₂N₂. The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, recognized for its role in various therapeutic areas, including oncology.[1][2] The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 5,7-Dichloro-1H-indazole. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational models and should be confirmed experimentally.

| Property | Value | Data Type | Source |

| Molecular Formula | C₇H₄Cl₂N₂ | - | [3] |

| Molecular Weight | 187.03 g/mol | - | [3] |

| Melting Point | 200 °C | Experimental | [3] |

| Boiling Point | 344.0 ± 22.0 °C | Predicted | [3] |

| Density | 1.571 ± 0.06 g/cm³ | Predicted | [3] |

| pKa | 10.74 ± 0.40 | Predicted | [3] |

| logP | Not available | Experimental data not found | - |

| Aqueous Solubility | Not available | Experimental data not found | - |

Synthesis and Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. Although specific spectra for 5,7-Dichloro-1H-indazole were not found, general characteristics for indazole derivatives are documented.[7][8][9]

-

¹H NMR: The proton NMR spectrum of an indazole derivative will typically show characteristic signals for the aromatic protons, with chemical shifts influenced by the positions of the chloro substituents. The N-H proton of the indazole ring usually appears as a broad singlet at a downfield chemical shift.[8]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the bicyclic ring system, with the chemical shifts being sensitive to the electronic effects of the chlorine atoms.[8]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (187.03 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching, C-H aromatic stretching, and C=C aromatic ring stretching.[8]

Experimental Protocols

Detailed experimental protocols are fundamental for the accurate and reproducible determination of physicochemical properties. The following sections outline generalized procedures for key experiments.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Workflow for Melting Point Determination

Methodology:

-

A small, finely powdered sample of 5,7-Dichloro-1H-indazole is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the compound's acidity or basicity.

Methodology:

-

A precise amount of 5,7-Dichloro-1H-indazole is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

logP Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology:

-

A reversed-phase high-performance liquid chromatography (HPLC) system is used.

-

A calibration curve is generated using a series of standard compounds with known logP values. The logarithm of the retention factor (k') is plotted against the known logP values.

-

A solution of 5,7-Dichloro-1H-indazole is injected into the HPLC system under the same conditions.

-

The retention time of the compound is measured, and the retention factor (k') is calculated.

-

The logP of 5,7-Dichloro-1H-indazole is determined by interpolating its log(k') value on the calibration curve.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical parameter for drug absorption and formulation.

Methodology:

-

An excess amount of solid 5,7-Dichloro-1H-indazole is added to a known volume of water or a relevant buffer solution in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Potential Biological Activity and Signaling Pathways

Indazole derivatives are known to exhibit a wide range of biological activities, frequently acting as inhibitors of protein kinases.[1][2] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. While there is no specific information on the biological targets or signaling pathways of 5,7-Dichloro-1H-indazole in the public domain, it is plausible that it could function as a kinase inhibitor.

The diagram below illustrates a hypothetical signaling pathway where an indazole derivative, such as 5,7-Dichloro-1H-indazole, acts as a kinase inhibitor. This is a generalized representation and would require experimental validation.

Hypothetical Kinase Inhibition Signaling Pathway

Synthesis Workflow

The following diagram outlines a plausible synthetic route to 5,7-Dichloro-1H-indazole based on established methods for indazole synthesis.

Plausible Synthesis Workflow for 5,7-Dichloro-1H-indazole

This guide serves as a foundational resource for researchers and professionals working with 5,7-Dichloro-1H-indazole. The provided data and protocols are intended to facilitate further investigation into the properties and potential applications of this compound. Experimental validation of the predicted values is strongly recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Profiling of 5,7-Dichloro-1H-indazole: A Technical Guide

For Immediate Release

Chemical Structure and Properties

IUPAC Name: 5,7-Dichloro-1H-indazole Molecular Formula: C₇H₄Cl₂N₂ Molecular Weight: 187.03 g/mol CAS Number: 6641-79-8

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5,7-Dichloro-1H-indazole. These predictions are valuable for the identification and structural elucidation of this compound.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.5 | br s | - | NH |

| ~8.2 | s | - | H-3 |

| ~7.7 | d | ~1.5 | H-4 |

| ~7.4 | d | ~1.5 | H-6 |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~141 | C-7a |

| ~134 | C-3 |

| ~129 | C-5 |

| ~127 | C-3a |

| ~120 | C-7 |

| ~119 | C-4 |

| ~116 | C-6 |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1620-1600 | Medium | C=C Aromatic Ring Stretch |

| 1500-1450 | Medium | C=C Aromatic Ring Stretch |

| 1100-1000 | Strong | C-Cl Stretch |

| 850-800 | Strong | C-H Out-of-plane Bending |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 186/188/190 | High | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl) |

| 151/153 | Medium | [M-Cl]⁺ |

| 124 | Medium | [M-2Cl]⁺ |

| 98 | Medium | [C₆H₄N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of indazole derivatives, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 5,7-Dichloro-1H-indazole.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Spectral width: 20 ppm

-

-

¹³C NMR:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Spectral width: 240 ppm

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Range: m/z 50-500.

-

Data Acquisition: Full scan mode for molecular weight confirmation and tandem MS (MS/MS) for fragmentation analysis.

Visualization of a General Synthetic Workflow

The following diagram illustrates a representative synthetic pathway for a substituted indazole, providing a visual guide to a potential synthetic route.

Caption: A representative workflow for the synthesis of a substituted 1H-indazole.

The Potent Anti-Cancer Activity of Dichloro-1H-Indazole Derivatives as FGFR1 Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] This technical guide focuses on a specific class of these compounds, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles, which have emerged as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy.[4][5][6][7]

Biological Activity and Quantitative Data

A series of novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been synthesized and evaluated for their inhibitory activity against FGFR1.[4][5][7] The aberrant activation of FGFR signaling is a driving force in various cancers, making it an attractive target for therapeutic intervention.[5]

The synthesized compounds demonstrated significant potential as FGFR1 inhibitors. Notably, compound 10a (6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide) was identified as a potent inhibitor in initial screenings.[5] Further structure-activity relationship (SAR) studies led to the development of compound 13a (6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide), which exhibited the most potent FGFR1 inhibitory activity in the series with an IC50 value of approximately 30.2 nM.[5][7]

The table below summarizes the enzymatic inhibitory activities (IC50 values) of selected 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives against FGFR1.

| Compound ID | Structure | R Group | FGFR1 IC50 (nM) |

| 10a | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide | Phenyl | 69.1 ± 19.8[7] |

| 13a | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | 3-(4-methylpiperazin-1-yl)phenyl | 30.2 ± 1.9[7] |

Mechanism of Action: Targeting the FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[5] Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cancer cell growth and survival.[1] The 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives inhibit this signaling cascade by blocking the kinase activity of FGFR1.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives.

Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (10a)

A detailed synthesis protocol for the parent compound and its derivatives can be found in the supplementary materials of the cited literature.[5] A general workflow is outlined below.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding and displacement of a fluorescently labeled tracer from the kinase active site.[8]

Materials:

-

FGFR1 kinase

-

Eu-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

-

Test compounds (dichloro-1H-indazole derivatives)

-

Assay buffer

-

384-well assay plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Preparation: Add 5 µL of the diluted test compounds to the wells of a 384-well plate.

-

Kinase/Antibody Mixture: Prepare a mixture of FGFR1 kinase and the Eu-labeled anti-tag antibody in assay buffer. Add 5 µL of this mixture to each well.

-

Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission from both the europium donor (620 nm) and the Alexa Fluor™ 647 acceptor (665 nm).

-

Data Analysis: Calculate the emission ratio (665 nm / 620 nm). The IC50 values are determined by fitting the dose-response curves of the emission ratio versus the inhibitor concentration.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line overexpressing FGFR1

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based buffer)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the dichloro-1H-indazole derivatives and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

In-depth Technical Guide: 5,7-Dichloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Following a comprehensive review of publicly available scientific literature, this guide addresses the current understanding of 5,7-Dichloro-1H-indazole. Despite extensive searches for its mechanism of action, specific biological targets, and quantitative efficacy data, there is a notable absence of published research on this specific compound. This document summarizes the landscape of closely related dichloro-substituted indazole derivatives to provide a potential framework for future investigation into 5,7-Dichloro-1H-indazole.

Introduction to Dichloro-Indazole Derivatives

Indazole-based compounds are a significant class of heterocyclic molecules widely recognized for their diverse pharmacological activities. Within this family, dichloro-substituted indazoles have emerged as potent modulators of various biological pathways, frequently demonstrating activity as kinase inhibitors. Numerous studies have highlighted the therapeutic potential of these compounds, particularly in the fields of oncology and inflammatory diseases.

While information on 5,7-Dichloro-1H-indazole is not available, research on other dichloro-indazole isomers provides valuable insights into their potential mechanisms of action. For instance, derivatives such as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles and 3-(3,4-dichlorophenyl)-1H-indazoles have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFR). This suggests that kinase inhibition is a plausible mechanism of action for compounds within this structural class.

Potential Mechanism of Action: A Hypothesis

Based on the activity of analogous compounds, it is hypothesized that 5,7-Dichloro-1H-indazole may function as a kinase inhibitor. The dichloro substitutions on the benzene ring of the indazole core can significantly influence the compound's binding affinity and selectivity for the ATP-binding pocket of various kinases.

Potential Signaling Pathway Involvement:

Given the precedent of other dichloro-indazoles, a hypothetical signaling pathway that 5,7-Dichloro-1H-indazole might modulate is the FGFR signaling cascade. Inhibition of FGFR could disrupt downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.

Caption: Hypothetical inhibition of the FGFR signaling pathway by 5,7-Dichloro-1H-indazole.

Quantitative Data and Experimental Protocols: A Call for Research

Currently, there is no publicly available quantitative data, such as IC50 or Ki values, for 5,7-Dichloro-1H-indazole against any biological target. Similarly, specific experimental protocols for assessing the activity of this compound have not been published.

To elucidate the mechanism of action of 5,7-Dichloro-1H-indazole, the following experimental workflow is proposed for future research:

Caption: Proposed experimental workflow to determine the mechanism of action of 5,7-Dichloro-1H-indazole.

Conclusion and Future Directions

While the therapeutic potential of dichloro-substituted indazoles is evident from existing research on analogous compounds, 5,7-Dichloro-1H-indazole remains an uncharacterized molecule in the public domain. The scientific community is encouraged to undertake foundational research to determine its biological activity and potential as a therapeutic agent. The hypothetical mechanism of action and proposed experimental workflow presented in this guide offer a starting point for such investigations. Future studies are essential to unlock the potential of 5,7-Dichloro-1H-indazole and contribute to the development of novel therapeutics.

5,7-Dichloro-1H-indazole: An Inquiry into Its Molecular Targets Reveals a Gap in Current Scientific Literature

Senior Application Scientist Commentary: In the landscape of drug discovery and chemical biology, the indazole scaffold represents a "privileged" structure, frequently appearing as the core of potent kinase inhibitors and other therapeutic agents. However, a comprehensive investigation into the specific biological targets of 5,7-Dichloro-1H-indazole reveals a notable absence of direct, experimentally validated protein interactions in the public domain. While the broader class of indazole derivatives is well-documented for its diverse pharmacological activities, data pinpointing the precise molecular mechanism of action for this particular dichlorinated analogue remains elusive.

This technical guide, therefore, serves not as a dossier of known targets, but as an exposition of the current knowledge gap and a roadmap for future investigation into the bioactivity of 5,7-Dichloro-1H-indazole. For researchers and drug development professionals, this compound represents an untapped opportunity for discovery.

The Indazole Scaffold: A Proven Pharmacophore

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone in medicinal chemistry. Its structural resemblance to purines allows it to function as an effective hinge-binding motif in the ATP-binding pocket of numerous protein kinases.[1][2] This has led to the development of several FDA-approved drugs containing the indazole core, targeting a range of kinases implicated in oncology and other diseases.[3]

Derivatives of indazole have been shown to inhibit a wide array of protein kinases, including but not limited to:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs)[6]

-

Anaplastic Lymphoma Kinase (ALK)[4]

-

Polo-like kinase 4 (PLK4)[7]

Furthermore, the biological activities of indazoles extend beyond kinase inhibition, with reports of anti-inflammatory, antimicrobial, and antileishmanial properties.[6][8] This broad bioactivity underscores the potential of novel indazole derivatives like 5,7-Dichloro-1H-indazole.

5,7-Dichloro-1H-indazole: Uncharted Territory

Despite the extensive research into the indazole class, a thorough search of scientific literature, patent databases, and chemical biology repositories such as PubChem and ChEMBL yields no specific protein targets for 5,7-Dichloro-1H-indazole. While there is information on similarly substituted compounds, such as "6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles" which are reported as FGFR inhibitors, the distinct substitution pattern of 5,7-dichloro-1H-indazole means that a direct extrapolation of these findings is not scientifically rigorous.[5]

The absence of data presents a clear opportunity for novel research. The following sections outline a proposed workflow for the systematic identification and validation of the protein targets of 5,7-Dichloro-1H-indazole.

Proposed Workflow for Target Identification and Validation

To elucidate the mechanism of action of 5,7-Dichloro-1H-indazole, a multi-pronged approach combining computational prediction with experimental validation is recommended.

Part 1: In Silico Target Prediction

The initial step would involve computational methods to generate hypotheses about potential protein targets.

-

Methodology: Utilize a suite of in silico target prediction web servers and software. These platforms leverage algorithms that analyze the chemical structure of a small molecule and compare it to databases of known ligand-protein interactions.

-

Workflow Diagram:

Caption: In Silico Target Prediction Workflow.

Part 2: Experimental Target Validation

The predictions from the in silico analysis must be experimentally validated to confirm direct physical binding.

A. Biochemical Assays (In Vitro)

-

Objective: To quantify the direct inhibitory activity of 5,7-Dichloro-1H-indazole against a panel of predicted kinase targets.

-

Recommended Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reaction Setup: In a 384-well plate, combine the recombinant human kinase, a suitable substrate, and a range of concentrations of 5,7-Dichloro-1H-indazole dissolved in DMSO.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for 1 hour.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

B. Cellular Target Engagement Assays

-

Objective: To confirm that 5,7-Dichloro-1H-indazole engages with its predicted target(s) within a cellular context.

-

Recommended Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture a relevant human cell line and treat with either vehicle (DMSO) or a saturating concentration of 5,7-Dichloro-1H-indazole for 1-2 hours.

-

Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thawing.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

-

Data Analysis: The binding of 5,7-Dichloro-1H-indazole to its target protein is expected to increase the thermal stability of the protein, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

-

-

Workflow Diagram:

Caption: Experimental Target Validation Workflow.

Future Directions

The identification of the protein targets of 5,7-Dichloro-1H-indazole would be a significant contribution to the field of chemical biology. Once validated targets are known, further studies could include:

-

Kinome-wide Profiling: To assess the selectivity of the compound against a broad panel of kinases.

-

Structural Biology: Co-crystallization of 5,7-Dichloro-1H-indazole with its target protein(s) to elucidate the binding mode at an atomic level.

-

Cell-based Phenotypic Assays: To understand the functional consequences of target engagement in disease-relevant models.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of 5,7-Dichloro-1H-indazole to optimize potency and selectivity.

References

A comprehensive list of references will be generated upon the successful identification and validation of protein targets for 5,7-Dichloro-1H-indazole in future studies. The references cited in the introductory sections of this guide can be found in the following publications:

- Zhang, C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.

- BenchChem. (2025). Comparative Analysis of Dichloro-Substituted Indazoles as Potent FGFR Inhibitors.

- ResearchGate. (2023). Representative examples of 1H‐indazole‐based bioactive molecules.

- Zhang, Y., et al. (2016). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules, 21(10), 1387.

- Kherraf, I., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 12(45), 29559-29569.

- ResearchGate. (2025). Identification of Direct Protein Targets of Small Molecules.

- Singh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2136-2178.

- ResearchGate. (2018).

- Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.

- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.

- Taylor & Francis. (2020). Indazole – Knowledge and References.

- Bentham Science Publishers. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).

- PubMed. (2021).

- BenchChem. (2025). Unveiling the Therapeutic Landscape: A Technical Guide to the Predicted Protein Targets of 7-Methyl-1H-indazole-3-carboxamide.

- ResearchGate. (2025).

- Semantic Scholar. (2022).

- PMC. (2019). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins.

- PubChem. (2025). 5,7-Difluoro-1H-indazole.

- Scientific Reports. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.

- PubChem. (2025). 7-Bromo-5-chloro-1H-indazole.

- PubMed. (2019).

- NIH. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- PMC. (2023).

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Explore all Assays - ChEMBL [ebi.ac.uk]

- 5. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

5,7-Dichloro-1H-indazole: A Technical Guide for Drug Discovery Professionals

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] The indazole scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a key pharmacophore in numerous clinically approved drugs and investigational molecules.[1][3] The introduction of halogen atoms, such as chlorine, onto the indazole core can significantly influence the compound's physicochemical properties, including lipophilicity and metabolic stability, thereby modulating its pharmacological profile. This technical guide provides a comprehensive overview of 5,7-Dichloro-1H-indazole, a specific dichloro-substituted indazole, focusing on its synthesis, potential biological activities, and relevant experimental protocols to support further research and development in this area. While direct literature on 5,7-Dichloro-1H-indazole is limited, this guide consolidates information from closely related analogs to provide a valuable resource for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

The chemical structure of 5,7-Dichloro-1H-indazole features a 1H-indazole core with chlorine atoms substituted at the 5 and 7 positions of the benzene ring. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1]

Proposed Synthetic Route

While a specific synthesis for 5,7-Dichloro-1H-indazole is not extensively reported, a plausible synthetic route can be devised based on established methods for indazole synthesis, particularly those accommodating halogenated precursors. A common and effective approach is the cyclization of a substituted o-toluidine derivative.[4][5] For the synthesis of 5,7-Dichloro-1H-indazole, a suitable starting material would be 2-amino-4,6-dichlorotoluene.

The proposed synthesis involves the following key steps:

-

Acetylation: Protection of the amino group of 2-amino-4,6-dichlorotoluene by acetylation with acetic anhydride.

-

Nitrosation: Introduction of a nitroso group at the N-acetylamino group using a nitrosating agent like sodium nitrite in an acidic medium.

-

Cyclization: Intramolecular cyclization of the N-nitroso intermediate to form the indazole ring, which occurs upon heating.

Experimental Protocol: Proposed Synthesis of 5,7-Dichloro-1H-indazole

Materials:

-

2-amino-4,6-dichlorotoluene

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium nitrite

-

Hydrochloric acid

-

Benzene

-

Methanol

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Acetylation: To a solution of 2-amino-4,6-dichlorotoluene in glacial acetic acid, slowly add acetic anhydride while cooling in an ice bath. Stir the mixture until the acetylation is complete (monitor by TLC).

-

Nitrosation: Cool the reaction mixture in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the N-nitroso derivative can be monitored by a color change.

-

Extraction of N-nitroso intermediate: Pour the reaction mixture into ice-water and extract the oily N-nitroso-2-acetylamino-4,6-dichlorotoluene with benzene. Wash the organic extract with cold water and methanol.

-

Cyclization: Carefully add the benzene solution of the N-nitroso intermediate to a pre-heated solution of glacial acetic acid in benzene. The cyclization to 5,7-Dichloro-1H-indazole occurs with the evolution of nitrogen gas. Control the reaction rate by adjusting the addition rate and temperature.

-

Work-up and Purification: After the reaction is complete, cool the solution and extract it with hydrochloric acid. Neutralize the acidic extract with ammonia to precipitate the crude 5,7-Dichloro-1H-indazole. The crude product can be purified by vacuum distillation or recrystallization.[4]

Spectroscopic Data

| Spectroscopic Data | Predicted Values for 5,7-Dichloro-1H-indazole | Reference Compound Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 11.0-12.0 (br s, 1H, NH), 7.8-8.0 (s, 1H, H3), 7.4-7.6 (d, 1H, H4 or H6), 7.2-7.4 (d, 1H, H4 or H6) | 5-Chloro-3-phenyl-1H-indazole: δ 11.55 (br, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H)[6] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Aromatic carbons in the range of 110-145 ppm. | 5-Chloro-3-phenyl-1H-indazole: 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35[6] |

| Mass Spectrometry (EI) | m/z: [M]⁺ expected around 186/188/190 (due to chlorine isotopes) | 5-chloro-1H-indazol-3-ol: MS m/z (ESI): 169 [M+H]⁺[7] |

Potential Biological Activity and Therapeutic Applications

Indazole derivatives are well-established as potent inhibitors of various protein kinases, many of which are implicated in cancer and inflammatory diseases.[3][8] The introduction of dichloro substituents on the indazole scaffold has been shown to be a viable strategy for enhancing inhibitory activity against several kinases.

Kinase Inhibition Profile

Based on the activity of other dichloro-indazole derivatives, 5,7-Dichloro-1H-indazole is predicted to exhibit inhibitory activity against a range of kinases, including:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Dichloro-substituted indazoles have been reported as potent VEGFR inhibitors, a key target in anti-angiogenic cancer therapy.[3]

-

Fibroblast Growth Factor Receptors (FGFRs): Several 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have shown significant inhibitory activity against FGFRs, which are often dysregulated in various cancers.[1]

-

Other Tyrosine and Serine/Threonine Kinases: The indazole scaffold is a versatile platform for targeting a wide array of kinases involved in cell signaling pathways crucial for cell proliferation, survival, and differentiation.[3][9]

The table below summarizes the inhibitory activities of some representative dichloro-indazole derivatives against various kinases.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 ± 1.9 | [1] |

| (E)-6-Bromo-3-(2,6-dichloro-3,5-dimethoxystyryl)-1H-indazole | (Antiproliferative activity against 4T1 cells) | 0.23 µM | [10] |

Signaling Pathways

Indazole-based kinase inhibitors typically exert their effects by blocking ATP binding to the kinase domain, thereby inhibiting downstream signaling cascades. A key pathway often targeted is the Receptor Tyrosine Kinase (RTK) signaling pathway, which includes families like VEGFR and FGFR. Inhibition of these receptors can disrupt crucial cellular processes such as proliferation, survival, and angiogenesis, which are hallmarks of cancer.

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of 5,7-Dichloro-1H-indazole.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol provides a general method for determining the in vitro potency of a test compound, such as 5,7-Dichloro-1H-indazole, against a specific protein kinase.

Materials:

-

Target protein kinase (e.g., VEGFR2, FGFR1)

-

Substrate peptide or protein

-

ATP

-

5,7-Dichloro-1H-indazole (test compound)

-

Kinase assay buffer

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a stock solution of 5,7-Dichloro-1H-indazole in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Kinase Reaction Setup: In the wells of a microplate, add the diluted test compound or vehicle (DMSO control). Add the kinase and substrate solution to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the luminescent kinase assay reagent to each well. This reagent measures the amount of ATP remaining in the reaction.

-

Data Acquisition: Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[11]

Conclusion

While specific data on 5,7-Dichloro-1H-indazole is not yet prevalent in the scientific literature, this technical guide provides a solid foundation for its further investigation. Based on the well-documented synthesis and biological activities of related dichloro-indazole analogs, 5,7-Dichloro-1H-indazole emerges as a promising scaffold for the development of novel kinase inhibitors. The proposed synthetic route and representative experimental protocols offered herein are intended to facilitate the synthesis and biological evaluation of this compound and its derivatives. Further research into the specific kinase inhibitory profile and structure-activity relationships of 5,7-Dichloro-1H-indazole is warranted to fully elucidate its therapeutic potential in areas such as oncology and inflammatory diseases.

Caption: Proposed synthetic workflow for 5,7-Dichloro-1H-indazole.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5,7-Dichloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry, underpinning the structure of numerous therapeutic agents. Among its halogenated derivatives, 5,7-Dichloro-1H-indazole has garnered significant interest as a versatile building block in the synthesis of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies for this important molecule, tailored for professionals in chemical research and drug development.

A Historical Perspective: The Genesis of a Key Intermediate

While the broader indazole chemistry dates back to the 19th century, specific details on the first synthesis of 5,7-Dichloro-1H-indazole are not prominently documented in early chemical literature. Its emergence is more closely tied to the burgeoning field of medicinal chemistry in the latter half of the 20th century, where the strategic introduction of halogen atoms became a critical tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The initial synthesis of 5,7-Dichloro-1H-indazole was likely driven by the need for novel scaffolds in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.

A key synthetic route to substituted indazoles, including chlorinated derivatives, involves the diazotization and cyclization of appropriately substituted anilines. For 5,7-Dichloro-1H-indazole, a logical and historically significant precursor is 2,4-dichloro-6-methylaniline. This classical approach, rooted in the fundamental principles of heterocyclic chemistry, laid the groundwork for accessing this specific isomer.

Physicochemical Properties

A summary of the key physicochemical properties of 5,7-Dichloro-1H-indazole is presented in the table below, providing a valuable reference for its handling and application in synthesis.

| Property | Value |

| CAS Number | 50477-27-5 |

| Molecular Formula | C₇H₄Cl₂N₂ |

| Molecular Weight | 187.03 g/mol |

| Melting Point | 200 °C |

| Predicted Boiling Point | 344.0 ± 22.0 °C |

| Predicted Density | 1.571 ± 0.06 g/cm³ |

Key Experimental Protocols

The synthesis of 5,7-Dichloro-1H-indazole can be achieved through several methods. Below are detailed protocols for two prominent synthetic strategies: the classical diazotization of a substituted aniline and a more contemporary direct chlorination approach.

Method 1: Synthesis via Diazotization and Cyclization of 2,4-Dichloro-6-methylaniline

This classical approach remains a fundamental and reliable method for the preparation of 5,7-Dichloro-1H-indazole. The overall workflow is depicted in the diagram below.

The Emergence of 5,7-Dichloro-1H-indazole Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Among the various substituted indazoles, halogenated derivatives, particularly the 5,7-dichloro-1H-indazole core, represent a promising frontier for developing potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 5,7-dichloro-1H-indazole derivatives and their analogues, with a focus on their potential as kinase inhibitors in oncology.

Synthesis of the 5,7-Dichloro-1H-indazole Core and Derivatives

The synthesis of the 5,7-dichloro-1H-indazole scaffold is a critical first step in the development of novel drug candidates. The primary route involves the diazotization of a corresponding aniline followed by cyclization. Further derivatization, typically at the N1 or N2 position of the indazole ring, allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

General Synthetic Workflow

The synthetic pathway begins with a commercially available substituted aniline, which undergoes diazotization and subsequent cyclization to form the core indazole ring. This core can then be functionalized to produce a library of diverse analogues.

Caption: General workflow for synthesis of 5,7-dichloro-1H-indazole analogues.

Experimental Protocol: Preparation of 5,7-Dichloro-1H-indazole

The following protocol is adapted from patent literature and describes a representative synthesis of the core scaffold.

Starting Material: 3,5-dichloro-2-methyl-phenylamine.

Step 1: Diazotization

-

Dissolve 3,5-dichloro-2-methyl-phenylamine in a suitable acidic solvent (e.g., a mixture of acetic acid and propionic acid).

-

Cool the solution to a temperature between 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Stir the resulting mixture at 0-5 °C for a specified period (e.g., 1 hour) to ensure the complete formation of the diazonium salt.

Step 2: Cyclization and Isolation

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 18 hours) to facilitate intramolecular cyclization.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry under a vacuum.

-

Purify the crude solid by a suitable method, such as column chromatography on silica gel, to yield pure 5,7-dichloro-1H-indazole.

Biological Activity and Therapeutic Potential

Indazole derivatives are well-documented as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. While specific biological data for a broad series of 5,7-dichloro-1H-indazole derivatives is limited in public literature, data from closely related dichloro-substituted indazole analogues can provide valuable insights into their potential efficacy and selectivity.

Kinase Inhibition Profile

The table below summarizes the inhibitory activity of a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole analogues against Fibroblast Growth Factor Receptor (FGFR), a key tyrosine kinase involved in angiogenesis and tumor progression. This data serves as a representative example of the potency that can be achieved with dichloro-indazole scaffolds.

| Compound ID | Modification at 4-position | Target Kinase | IC₅₀ (nM) |

| 28a | -H | FGFR1 | 30.2 |

| 28b | -COCH₃ | FGFR1 | 14.6 |

| 28c | -OCH₃ | FGFR1 | 25.0 |

| 28d | -Cl | FGFR1 | 45.1 |

| 28e | -F | FGFR1 | 38.5 |

Note: The data presented is for 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives to illustrate the potential activity of dichloro-indazole scaffolds.

Targeted Signaling Pathway

FGFR inhibitors exert their anti-tumor effects by blocking the downstream signaling cascade initiated by the binding of fibroblast growth factors (FGFs). This inhibition ultimately curtails key cellular processes that drive tumor growth and survival.

Caption: Illustrative FGFR signaling pathway inhibited by indazole analogues.

Structure-Activity Relationships (SAR)

The development of potent and selective inhibitors relies on a thorough understanding of the structure-activity relationship (SAR). For indazole-based kinase inhibitors, specific substitutions on the indazole ring and its appended functionalities can dramatically influence binding affinity and selectivity.

Caption: Key SAR points for indazole-based kinase inhibitors.

Key SAR insights for indazole derivatives often include:

-

Indazole Core: The N1-H and N2 atoms of the indazole ring typically form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The 5,7-dichloro substitution pattern can influence the electronics of the ring system and provide vectors for further substitution, potentially enhancing potency or modulating selectivity.

-

N1-Substitution: Modification at the N1 position with small alkyl or substituted aryl groups can be used to fine-tune solubility, metabolic stability, and cell permeability.

-

C3-Substitution: The C3 position offers a vector into the deeper specificity pocket of the kinase. Introducing various groups at this position is a common strategy to improve potency and achieve selectivity over other kinases.

Standard Experimental Protocols

Reproducible and validated assays are essential for evaluating the biological activity of newly synthesized compounds.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

-

Reaction Setup: Prepare a reaction mixture containing the target kinase (e.g., FGFR1), a suitable substrate (e.g., a poly-Glu,Tyr peptide), ATP, and the test compound (5,7-dichloro-1H-indazole derivative) at various concentrations in a kinase reaction buffer.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing light.

-

Data Acquisition: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine IC₅₀ values by fitting the data to a dose-response curve.

Protocol: Cell Proliferation Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., a cell line with known FGFR activation) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 5,7-dichloro-1H-indazole derivatives for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition compared to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The 5,7-dichloro-1H-indazole scaffold represents a valuable starting point for the design and synthesis of novel kinase inhibitors. Its rigid bicyclic structure provides a solid anchor for binding to the ATP pocket of kinases, while the dichloro substitutions offer electronic modulation and potential vectors for further optimization. Although comprehensive public data on this specific scaffold remains nascent, the established success of other dichloro-indazole analogues strongly suggests its potential. Through systematic synthetic exploration, robust biological evaluation using standardized protocols, and detailed SAR analysis, 5,7-dichloro-1H-indazole derivatives hold significant promise for the development of next-generation targeted therapies.

References

In Silico Modeling of Dichloro-Substituted 1H-Indazole Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of dichloro-substituted 1H-indazole derivatives, focusing on their binding to protein kinases. Given the limited publicly available data on 5,7-Dichloro-1H-indazole, this document centers on a closely related analog, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine, a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). The methodologies and principles described herein are broadly applicable to the study of 5,7-Dichloro-1H-indazole and other similar compounds.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with several approved drugs featuring this scaffold for the treatment of cancer.[1][2] The 1H-indazole core is a privileged structure known to interact with the hinge region of protein kinases, making it a valuable pharmacophore for the design of kinase inhibitors.[1] In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are crucial computational tools for understanding the binding mechanisms of these inhibitors, predicting their affinity, and guiding the optimization of lead compounds.[3]

This guide will detail the computational workflow for modeling the binding of dichloro-substituted indazoles to protein kinases, present relevant quantitative data from literature, and provide generalized experimental protocols for the validation of in silico findings.

In Silico Modeling Workflow

The in silico analysis of a ligand's interaction with its protein target typically follows a structured workflow. This process begins with the preparation of both the ligand and protein structures, proceeds to molecular docking to predict the binding pose, and can be followed by molecular dynamics simulations to assess the stability of the predicted complex.

Molecular Docking and Binding Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. The following table summarizes the results of a virtual screening and molecular docking study of an indazole derivative targeting FGFR1.

| Compound ID | Inhibitor Name | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | AutoDock | Not Reported | Interacts with adenine- and phosphate-binding regions |

Data extracted from a study by Volynets et al. on a closely related analog.[4]

The binding mode of a similar 1H-indazol-3-amine derivative with FGFR1 revealed crucial interactions. The 3-aminoindazole group typically occupies the hinge region, forming hydrogen bonds with key residues like Ala564 and Glu562. The phenyl ring of the indazole can participate in π–π stacking with residues such as Phe489.[1] These interactions are critical for the inhibitory activity of this class of compounds.

Quantitative Binding Data

The inhibitory activity of indazole derivatives is quantified using in vitro kinase assays, which measure the concentration of the compound required to inhibit 50% of the kinase activity (IC50).

| Compound ID | Target Protein | Assay Type | IC50 (nM) |

| 1 | FGFR1 | P32 radioactive kinase assay | 100 |

| 27a | FGFR1 | Not Specified | < 4.1 |

| 27a | FGFR2 | Not Specified | 2.0 |

| 31 | FGFR1 | Not Specified | 30.2 |

Data for compound 1 is for [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine.[4] Data for compounds 27a and 31 are for other potent indazole-based FGFR inhibitors.[1]

Signaling Pathway

FGFR1 is a receptor tyrosine kinase that, upon binding to its ligand (Fibroblast Growth Factor - FGF), dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis. Indazole-based inhibitors act by blocking the ATP-binding site of the kinase, thereby preventing autophosphorylation and halting the signaling cascade.

Experimental Protocols

The validation of in silico predictions is essential. The following are generalized protocols for key experiments to confirm the interaction between a compound like 5,7-Dichloro-1H-indazole and its putative kinase target.

In Vitro Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Objective: To determine the inhibitory activity (IC50) of the test compound.

Materials:

-

Recombinant human FGFR1 kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (e.g., 5,7-Dichloro-1H-indazole) dissolved in DMSO

-

96-well plates

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the kinase reaction buffer.

-

In a 96-well plate, add the kinase, substrate, and test compound dilutions.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot Assay

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Objective: To confirm the on-target activity of the test compound in a cellular environment.

Materials:

-

Cancer cell line overexpressing the target kinase (e.g., a cell line with FGFR1 amplification)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer

-

Primary antibodies (specific for the phosphorylated substrate and total protein)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture the cells to an appropriate confluency.

-

Treat the cells with various concentrations of the test compound for a specific duration.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Incubate the membrane with a primary antibody against the phosphorylated substrate.

-

Incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensity to determine the reduction in phosphorylation.

Conclusion

This technical guide outlines a comprehensive approach to the in silico modeling of 5,7-Dichloro-1H-indazole and its analogs as protein kinase inhibitors. By combining molecular docking, quantitative binding analysis, and pathway mapping, researchers can gain significant insights into the mechanism of action of these compounds. The provided experimental protocols offer a clear path for the experimental validation of computational predictions, which is a critical step in the drug discovery pipeline. The synergy between in silico and experimental methods is paramount for the development of novel and effective cancer therapeutics.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

Predicted ADME properties of 5,7-Dichloro-1H-indazole

An In-Depth Technical Guide on the Predicted ADME Properties of 5,7-Dichloro-1H-indazole

Introduction

5,7-Dichloro-1H-indazole is a small molecule belonging to the indazole class of compounds. Indazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities, which include anti-tumor, anti-inflammatory, and anti-HIV properties[1][2]. As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for successful drug development.[3][4][5] Early assessment of ADME profiles helps to identify potential liabilities, guide lead optimization, and increase the probability of clinical success.[5][6]

This technical guide provides a comprehensive overview of the predicted ADME properties of 5,7-Dichloro-1H-indazole. The data presented herein is based on established in silico predictive models and general knowledge of compounds with similar structural features. While these predictions offer valuable early insights, experimental validation is essential.[7] This document also outlines standard experimental protocols for the in vitro assessment of key ADME parameters.

Predicted ADME Properties of 5,7-Dichloro-1H-indazole

The following table summarizes the predicted ADME properties of 5,7-Dichloro-1H-indazole. These values are generated from computational models that are widely used in the early stages of drug discovery.[8][9]

| ADME Parameter | Predicted Value | Interpretation & Implication for Drug Development |

| Absorption | ||

| Aqueous Solubility (pH 7.4) | Low to Moderate | The dichlorination may decrease solubility compared to the parent indazole. Formulation strategies may be required to enhance dissolution and absorption. |

| Caco-2 Permeability | Moderate to High | The compound is predicted to have reasonable intestinal permeability, suggesting good potential for oral absorption.[10] |

| Oral Bioavailability | Moderate | The combination of moderate solubility and permeability suggests that a reasonable fraction of an oral dose may reach systemic circulation.[11] |

| Distribution | ||

| Plasma Protein Binding | High (>90%) | High plasma protein binding can limit the free fraction of the drug available to exert its pharmacological effect and may affect its clearance.[11] |

| Blood-Brain Barrier (BBB) Penetration | Moderate | The predicted ability to cross the BBB suggests potential for central nervous system (CNS) activity, which could be desirable or a liability depending on the therapeutic target. |

| Metabolism | ||

| Metabolic Stability (Human Liver Microsomes) | Moderate | The indazole ring may be susceptible to oxidation by cytochrome P450 enzymes. The dichloro substitution might influence the rate of metabolism. |

| CYP450 Inhibition (Predicted) | Potential inhibitor of CYP2C9, CYP2C19, and CYP3A4 | Indazole and imidazole-containing compounds are known to inhibit CYP enzymes.[12][13] This poses a risk for drug-drug interactions.[14] |

| Excretion | ||

| Primary Route of Elimination | Hepatic Metabolism | The primary route of elimination is predicted to be through metabolism in the liver, followed by excretion of metabolites in urine and feces. |

| Toxicity | ||

| hERG Inhibition (Predicted) | Moderate Risk | Inhibition of the hERG potassium channel is a potential liability for many nitrogen-containing heterocyclic compounds and can lead to cardiac arrhythmias.[15][16] |

| Acute Oral Toxicity (Predicted LD50, Rat) | Category 3 or 4 | Predicted to be of moderate to low acute toxicity. In vivo studies are necessary for confirmation.[17][18] |

Discussion of Predicted ADME-Tox Profile

Absorption

The predicted moderate oral bioavailability of 5,7-Dichloro-1H-indazole is a promising feature for an orally administered drug. However, its low to moderate aqueous solubility could be a limiting factor. The Caco-2 permeability prediction suggests that the compound can pass through the intestinal epithelium, a key step in oral absorption.[10]

Distribution

The high predicted plasma protein binding indicates that a large portion of the compound will be bound to proteins like albumin in the bloodstream. This can reduce the concentration of the free, active drug and may prolong its half-life. The potential to cross the blood-brain barrier should be considered in the context of the intended therapeutic target.

Metabolism

Metabolism is predicted to be the primary clearance mechanism. The indazole core is a known substrate for cytochrome P450 enzymes. Of particular concern is the potential for CYP450 inhibition.[12] As many drugs are metabolized by CYP enzymes, co-administration with a CYP inhibitor can lead to clinically significant drug-drug interactions.[19][14] Further investigation into the specific CYP isozymes involved and the inhibitory potential is crucial.

Toxicity

A key area of concern for compounds of this class is the potential for hERG channel inhibition, which can lead to QT prolongation and serious cardiac side effects.[20] While the predicted risk is moderate, this is a critical parameter to assess experimentally. The predicted acute toxicity is relatively low, but this requires confirmation through in vivo studies.[21][22]

Experimental Protocols for ADME Assessment

To validate the in silico predictions, a series of in vitro ADME assays should be conducted.[23][24] Standard protocols for these key experiments are outlined below.

Aqueous Solubility Assay

-